molecular formula C9H9NO4 B15131750 (2S)-2-(4-nitrophenyl)propanoic acid CAS No. 142927-08-0

(2S)-2-(4-nitrophenyl)propanoic acid

Cat. No.: B15131750
CAS No.: 142927-08-0
M. Wt: 195.17 g/mol
InChI Key: RBSRRICSXWXMRC-LURJTMIESA-N
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Description

Benzeneacetic acid, alpha-methyl-4-nitro-, (alphaS)- is a chiral compound with the molecular formula C9H9NO4 It is a derivative of benzeneacetic acid, where the alpha carbon is substituted with a methyl group and a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-methyl-4-nitro-, (alphaS)- typically involves the nitration of alpha-methylbenzeneacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzeneacetic acid, alpha-methyl-4-nitro-, (alphaS)- can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron (Fe) with hydrochloric acid (HCl)

    Substitution: Various electrophiles in the presence of catalysts or under specific reaction conditions

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones

    Reduction: Amino derivatives

    Substitution: Varied substituted aromatic compounds depending on the electrophile used

Scientific Research Applications

Benzeneacetic acid, alpha-methyl-4-nitro-, (alphaS)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-methyl-4-nitro-, (alphaS)- depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the aromatic ring can engage in π-π interactions with proteins or other biomolecules. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid
  • Alpha-methylbenzeneacetic acid
  • 4-Nitrobenzeneacetic acid

Uniqueness

Benzeneacetic acid, alpha-methyl-4-nitro-, (alphaS)- is unique due to its chiral nature and the presence of both a methyl and a nitro group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

142927-08-0

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

(2S)-2-(4-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H9NO4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)/t6-/m0/s1

InChI Key

RBSRRICSXWXMRC-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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